Product packaging for 4,4'-Bipyridine hydrate(Cat. No.:CAS No. 123333-55-1)

4,4'-Bipyridine hydrate

Cat. No.: B048587
CAS No.: 123333-55-1
M. Wt: 174.2 g/mol
InChI Key: JJRKHJXMBCYHSH-UHFFFAOYSA-N
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Description

4,4'-Bipyridine hydrate is a fundamental and versatile organic ligand widely employed in coordination chemistry and materials science. Its primary research value lies in its rigid, linear structure and two nitrogen donor atoms, which act as bridging ligands to connect metal centers. This property is crucial for the rational design and synthesis of multidimensional coordination polymers and Metal-Organic Frameworks (MOFs). These porous materials are investigated for their potential in gas storage (e.g., H2, CO2), separation technologies, and heterogeneous catalysis. Furthermore, this compound serves as a key building block in supramolecular chemistry for constructing molecular squares, racks, and other complex architectures through self-assembly processes. Its redox-active nature and ability to facilitate electron transfer make it a component of interest in the development of electrochromic devices and molecular electronics. The hydrate form ensures improved handling and solubility for experimental work. Researchers utilize this compound to explore novel functional materials with tailored properties for advanced technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B048587 4,4'-Bipyridine hydrate CAS No. 123333-55-1

Properties

IUPAC Name

4-pyridin-4-ylpyridine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKHJXMBCYHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583419
Record name 4,4'-Bipyridine--water (1/1)
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-55-1
Record name 4,4'-Bipyridine--water (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bipyridyl
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Synthetic Methodologies for 4,4 Bipyridine and Its Hydrates

General Synthetic Routes for Bipyridines

The construction of the bipyridine skeleton is most commonly achieved through coupling reactions that form a new carbon-carbon bond between two pyridine (B92270) moieties. preprints.orgmdpi.comorgsyn.org These reactions can be broadly classified as either homocoupling, where two identical pyridine derivatives are joined, or cross-coupling, which involves the reaction of two different pyridine-based precursors. preprints.orgmdpi.comorgsyn.orgresearchgate.net

Homocoupling Reactions of Pyridine Derivatives

Homocoupling reactions offer a direct route to symmetrical bipyridines, including the parent 4,4'-bipyridine (B149096). These methods typically involve the reductive or oxidative coupling of pyridine or its derivatives. preprints.orgmdpi.comresearchgate.net

Ullmann Reaction: The Ullmann coupling is a classic method for synthesizing symmetrical biaryls, including bipyridines, through the copper-mediated homocoupling of aryl halides. preprints.orgmdpi.com While effective, traditional Ullmann conditions often require high temperatures (over 200°C) and stoichiometric amounts of copper, which can limit its applicability. mdpi.com Modern variations have been developed to proceed under milder conditions. For instance, palladium-catalyzed Ullmann-type reactions, in the presence of zinc, copper(I), and TMEDA, have been used to synthesize 2,2'-bipyridines, suggesting a synergistic effect between the metals. mdpi.com Another example involves the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140°C to facilitate the homocoupling of bromopyridines. preprints.org

Wurtz Reaction: The Wurtz reaction, and its variation the Wurtz-Fittig reaction, is another established method for C-C bond formation. preprints.orgnih.gov It typically involves the reaction of organic halides with sodium metal. preprints.orgmdpi.comnih.gov In the context of bipyridine synthesis, reacting pyridine with a sodium dispersion followed by an oxidant can yield bipyridines. preprints.orgmdpi.com However, the harsh conditions involving sodium metal have led to this method being less favored. preprints.org An advancement in this area is the transition-metal-catalyzed homocoupling of Grignard reagents, which is considered an improved Wurtz coupling approach for creating symmetrical bipyridyl backbones. mdpi.com

Table 1: Comparison of Metal-Catalyzed Homocoupling Reactions
ReactionTypical Catalyst/ReagentKey FeaturesLimitations
Ullmann Coupling Copper, PalladiumSynthesizes symmetrical bipyridines from aryl halides. preprints.orgmdpi.comOften requires high temperatures and stoichiometric copper. mdpi.com
Wurtz Reaction Sodium metalA classic method for C-C bond formation. preprints.orgmdpi.comnih.govHarsh reaction conditions. preprints.org

In an effort to develop more sustainable and cost-effective synthetic routes, transition-metal-free methods for C-C coupling have gained attention. These approaches often rely on the generation of reactive pyridine intermediates through other means. mdpi.comfrontiersin.org

One such strategy involves the use of a bis-phenalenyl compound in conjunction with a strong base like potassium tert-butoxide (K(OtBu)) to facilitate the C-H functionalization and subsequent coupling of pyridines. preprints.orgmdpi.com The mechanism is believed to proceed through a single electron transfer (SET) process, generating a pyridyl radical that then couples with another pyridine molecule. preprints.orgmdpi.com Another innovative approach utilizes pyridylsulfonium salts, which can be coupled with lithiated pyridines in a sulfur-mediated synthesis to form both symmetrical and unsymmetrical bipyridines. chemrxiv.org This method demonstrates good functional group tolerance and modularity. chemrxiv.org Furthermore, visible-light-induced C-C coupling of 1,4-dihydropyridine (B1200194) derivatives has been reported as a green and efficient method that avoids the need for metal catalysts or other additives. frontiersin.org

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille Couplings)

Cross-coupling reactions are powerful tools for the synthesis of both symmetrical and unsymmetrical bipyridines, offering high yields and functional group tolerance. preprints.orgmdpi.comorgsyn.org These reactions typically involve a palladium or nickel catalyst to couple an organometallic pyridine derivative with a halogenated pyridine. preprints.orgmdpi.comwikipedia.org

Suzuki Coupling: The Suzuki coupling is a widely used method for constructing C(sp²)–C(sp²) bonds, reacting a pyridyl boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. preprints.orgmdpi.com While highly effective for synthesizing 3- and 4-substituted bipyridines, the instability of 2-pyridylboronic acid derivatives can pose a challenge. mdpi.com Typical catalysts include Pd(PPh₃)₄, often used with a base like sodium carbonate. preprints.orgmdpi.com

Negishi Coupling: The Negishi coupling offers a mild and efficient route to functionalized bipyridines by reacting a pyridylzinc halide with a halopyridine, catalyzed by a palladium complex. orgsyn.orgthieme-connect.comorgsyn.org This method is known for its high yields, mild reaction conditions, and excellent tolerance of various functional groups. orgsyn.orgorgsyn.org Both pyridylzinc halides, formed via transmetalation from pyridyllithium or direct reaction with activated zinc, and a range of halopyridines (chloro, bromo, and iodo) are effective coupling partners. orgsyn.orgorgsyn.org

Stille Coupling: The Stille coupling utilizes organotin compounds (stannylpyridines) reacting with halopyridines in the presence of a palladium catalyst. preprints.orgmdpi.comorgsyn.org A key advantage of the Stille reaction is its high reactivity, sometimes succeeding where Suzuki couplings fail. preprints.org However, the primary drawback is the toxicity of the organotin reagents. preprints.orgmdpi.comorgsyn.org This method has been successfully employed to prepare a variety of 2,2'-bipyridines and can be extended to the synthesis of more complex oligopyridines. preprints.orgresearchgate.netacs.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for Bipyridine Synthesis
ReactionOrganometallic ReagentHalide PartnerCatalystKey AdvantagesKey Disadvantages
Suzuki Coupling Pyridyl boronic acid/esterHalopyridinePalladium complexWide availability of reagents, good functional group tolerance. preprints.orgmdpi.comInstability of 2-pyridylboronic acids. mdpi.com
Negishi Coupling Pyridylzinc halideHalopyridinePalladium complexHigh yields, mild conditions, excellent functional group tolerance. orgsyn.orgthieme-connect.comorgsyn.orgRequires preparation of organozinc reagents.
Stille Coupling StannylpyridineHalopyridinePalladium complexHigh reactivity, useful when other methods fail. preprints.orgToxicity of organotin reagents. preprints.orgmdpi.comorgsyn.org

Electrochemical Synthesis Methods

Electrochemical methods present an alternative, often greener, pathway for the synthesis of 4,4'-bipyridine. These methods can avoid the use of harsh chemical oxidants or reductants. One reported method involves the electrolysis of pyridine in acetonitrile (B52724) with tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte. chemicalbook.com This process can be catalyzed by a Ni(II) complex, leading to the formation of 4,4'-bipyridine. chemicalbook.com Another electrochemical approach involves the reductive coupling of N,N'-dipyridylureas at a graphite (B72142) electrode to produce bipyridine derivatives. preprints.orgmdpi.com

Functionalization Strategies leading to Substituted Bipyridines

The introduction of functional groups onto the bipyridine scaffold is crucial for tuning its properties for specific applications. nih.govacs.org This can be achieved either by using pre-functionalized pyridine precursors in the coupling reactions described above or by direct functionalization of the preformed bipyridine ring. acs.org

Direct functionalization often targets the positions ortho to the nitrogen atoms. acs.org The Chichibabin reaction, for instance, allows for the introduction of amino groups at the 2,2'- and even 2,2',6,6'- positions, which can then be converted into other functionalities. acs.org Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also extensively used to functionalize halogenated bipyridines, enabling the introduction of a wide array of substituents. d-nb.infonih.gov Furthermore, rhodium(III)-catalyzed C-H functionalization has emerged as a powerful technique for reacting bipyridine derivatives with alkynes, demonstrating a significant substituent effect that directs the reaction. rsc.org

Specific Preparation of 4,4'-Bipyridine Hydrate (B1144303)

The preparation of 4,4'-Bipyridine hydrate is primarily achieved through the hydration of anhydrous 4,4'-bipyridine. This process involves the direct interaction of the parent compound with water, leading to the incorporation of water molecules into the crystal lattice. The resulting hydrated form is a stable, crystalline solid. The specific stoichiometry of the hydrate, most commonly a dihydrate, can be controlled by the method of preparation. acs.org Two principal techniques for the specific preparation of this compound are hydrothermal synthesis and crystallization from aqueous solutions. These methods are crucial in the field of crystal engineering and the development of coordination polymers, where 4,4'-bipyridine is a common bridging ligand. niscpr.res.iniucr.org The formation of hydrates is influenced by factors such as ligand concentration and the presence of specific supramolecular synthons, which are molecular recognition units that guide the assembly of the crystal structure. iucr.orgacs.org

Hydrothermal synthesis is a widely employed method for preparing crystalline materials, including metal-organic frameworks (MOFs) and coordination polymers where 4,4'-bipyridine acts as a ligand. niscpr.res.inrsc.org This technique involves chemical reactions in water at elevated temperatures (typically above 100°C) and pressures within a sealed container, such as a polytetrafluoroethylene (PTFE)-lined stainless steel autoclave. mdpi.org

In the context of 4,4'-bipyridine, hydrothermal methods often yield hydrated coordination complexes. For instance, the reaction of metal salts with 4,4'-bipyridine and other organic ligands under hydrothermal conditions frequently results in frameworks where water molecules are incorporated either as coordinated ligands to the metal center or as lattice water molecules held by hydrogen bonds. niscpr.res.inmdpi.org These water molecules play a significant role in stabilizing the resulting three-dimensional structure. mdpi.org

The conditions for hydrothermal synthesis can be tailored to target specific hydrated structures. Key parameters include the temperature, reaction time, and the molar ratios of the reactants. For example, a two-dimensional cerium(III) sulfate (B86663) hydrate was synthesized by reacting Ce(NO₃)₃·6H₂O with other reagents in deionized water at 433 K (160°C) for 120 hours. mdpi.org Similarly, a copper(II) coordination polymer incorporating 4,4'-bipyridine was prepared hydrothermally, resulting in a structure containing hydrated components. niscpr.res.in

Table 1: Examples of Hydrothermal Synthesis Conditions for Compounds Involving 4,4'-Bipyridine

Metal Source Ligands Temperature Time Product Reference
Cu(OAc)₂·H₂O Pyridine-2,6-dicarboxylic acid, 4,4'-Bipyridine Not specified Not specified [{Cu(dipic)(H₂O)}₂(μ-4,4'-bipy)]·2H₂O niscpr.res.in
Ce(NO₃)₃·6H₂O 2,2'-bipyridine-4,4'-dicarboxylic acid, AgSCN 160 °C 120 h [Ce₂(SO₄)₃(H₂O)₄]·H₂O mdpi.org

Crystallization from aqueous solutions is a direct and common method for preparing this compound. This technique relies on the solubility of 4,4'-bipyridine in water and how this solubility changes with temperature. A dihydrate form of 4,4'-bipyridine (Hy2₄₄) has been successfully produced using this method. acs.org

The process typically involves:

Dissolution : Dissolving anhydrous 4,4'-bipyridine in hot or boiling water to create a saturated or near-saturated solution.

Cooling : The solution is then allowed to cool slowly to room temperature. As the temperature decreases, the solubility of the this compound also decreases, leading to supersaturation and subsequent crystallization.

Isolation : The resulting crystals of this compound are then isolated from the solution by filtration.

Slurry experiments offer an alternative approach. In this method, anhydrous 4,4'-bipyridine is stirred in water at a constant temperature (e.g., 10-30°C). acs.org Over time, the anhydrous form transforms into the more thermodynamically stable hydrated form.

The choice of solvent is critical; using water or solvents with high water activity is necessary for hydrate formation. acs.org For instance, co-crystallization experiments of 4,4'-bipyridine with other molecules in solvents like methanol (B129727) can also yield crystals, although the focus here is on the specific formation of the hydrate from aqueous media. iucr.org

Table 2: Crystallization Methods for this compound

Method Solvent Starting Material Conditions Product Reference
Cooling Crystallization Water Anhydrous 4,4'-Bipyridine Saturated solution cooled from boiling to room temperature 4,4'-Bipyridine Dihydrate (Hy2₄₄) acs.org
Slurry Crystallization Water Anhydrous 4,4'-Bipyridine Stirring at 10-30°C 4,4'-Bipyridine Dihydrate (Hy2₄₄) acs.org

Controlling the formation and stoichiometry of hydrates is a critical aspect of solid-state chemistry, particularly for pharmaceutical and materials science applications. surfacemeasurementsystems.com For 4,4'-bipyridine, the formation of its dihydrate is a known phenomenon that can be controlled by specific environmental conditions. acs.org

The key factors influencing hydrate formation and stoichiometry include:

Water Activity/Relative Humidity (RH) : The presence of water vapor is essential. Storing anhydrous 4,4'-bipyridine (AH₄₄) at a relative humidity above 35% can induce its transformation into the dihydrate form (Hy2₄₄). acs.org This demonstrates that a specific water vapor pressure is required to drive the formation of the stable hydrate.

Temperature : Temperature affects the stability ranges of different solid forms. For many compounds, hydrates are stable only within specific temperature and humidity ranges. surfacemeasurementsystems.com

Ligand Concentration : In co-crystal systems, the concentration of the co-former or ligand in solution can determine the stoichiometry of the resulting crystal. acs.org While this applies to multi-component systems, the underlying principle of solution chemistry influencing the final solid-state form is relevant to controlling hydrate stoichiometry, where water is one of the components.

Supramolecular Synthons : The specific molecular recognition patterns, or synthons, that form during crystallization can dictate the final structure. iucr.org In the case of hydrates, hydrogen bonding between the 4,4'-bipyridine molecules and water molecules is the dominant interaction that leads to the incorporation of water into the crystal lattice in a specific stoichiometric ratio.

By carefully controlling these parameters, it is possible to selectively produce a desired hydrate of 4,4'-bipyridine or prevent its formation if the anhydrous form is required. Dynamic Vapor Sorption (DVS) is a technique used to study hydrate formation by precisely controlling and monitoring the water vapor uptake of a material as a function of relative humidity. surfacemeasurementsystems.com

Table 3: Factors Controlling Hydrate Formation of 4,4'-Bipyridine

Factor Controlling Parameter Effect on 4,4'-Bipyridine Reference
Water Content Relative Humidity (RH) Transformation from anhydrate to dihydrate occurs at RH > 35%. acs.org
Solvent Solvent Type Crystallization from water or high water activity solvents yields the dihydrate. acs.org
Thermodynamics Stability Hydrates are often the thermodynamically stable form under specific temperature and humidity conditions. surfacemeasurementsystems.com

Yield Optimization and Scalability in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of synthetic procedures are crucial for the practical application of 4,4'-bipyridine and its hydrate. The synthesis of the hydrate is dependent on the efficient production of the parent 4,4'-bipyridine. Various strategies have been developed to improve the synthesis of bipyridine derivatives, which are applicable to the parent compound. researchgate.netmdpi.com

Key considerations for yield optimization and scalability include:

Catalyst Choice and Stability : Many syntheses of bipyridines rely on metal-catalyzed coupling reactions (e.g., Suzuki, Ullmann). mdpi.com A significant challenge is that the bipyridine product can coordinate strongly to the metal catalyst, leading to decreased catalytic activity and lower yields. The development of robust catalysts that are stable in the presence of the product is essential for high-yield synthesis. mdpi.com

Reaction Conditions : Optimizing reaction conditions such as temperature, solvent, and reaction time is critical. For instance, changing the molar ratio of reactants and the solvent system was used to selectively isolate different copper(II) coordination polymers with 4,4'-bipyridine. ub.edu Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times in related heterocycle syntheses. mdpi.com

Scalability of Reactions : Transitioning from a laboratory-scale synthesis to a larger scale requires robust and easily manageable procedures. Reactions that are "easily scalable" are often preferred. researchgate.net For industrial-scale synthesis of related compounds, continuous flow reactors are sometimes employed to enhance efficiency and scalability.

While many advanced synthetic methods focus on functionalized bipyridines, the fundamental principles of optimizing coupling reactions, managing catalyst deactivation, and ensuring efficient purification are directly relevant to producing high yields of 4,4'-bipyridine, the precursor to its hydrate. researchgate.netmdpi.comresearchgate.net

Coordination Chemistry of 4,4 Bipyridine Hydrate

Ligand Behavior and Coordination Modes of 4,4'-Bipyridine (B149096)

The coordination behavior of 4,4'-bipyridine is primarily dictated by the presence of two nitrogen atoms, each located in a separate pyridine (B92270) ring. This arrangement allows the ligand to adopt different coordination modes, leading to a rich variety of structural motifs.

In its most common coordination mode, 4,4'-bipyridine acts as a bidentate ligand, using the lone pair of electrons on each nitrogen atom to coordinate to one or two metal centers. When it chelates to a single metal center, steric hindrance between the two pyridine rings forces them into a non-coplanar arrangement. However, it more frequently acts as a bridging ligand, connecting two different metal centers. This bidentate bridging nature is fundamental to the construction of extended networks. The distance between the two nitrogen atoms allows it to span a considerable distance, facilitating the formation of porous structures.

The coordination of 4,4'-bipyridine to a metal center is influenced by several factors, including the nature of the metal ion, the counter-anion, and the solvent system used in the synthesis. For instance, the reaction of 4,4'-bipyridine with different metal salts can result in complexes with varying coordination geometries and dimensionalities.

The ability of 4,4'-bipyridine to act as a bridging ligand is a cornerstone of its application in crystal engineering and the synthesis of coordination polymers. rsc.org By connecting metal centers, it propagates the structure in one, two, or three dimensions, leading to the formation of chains, layers, and frameworks, respectively. rsc.org The linear and rigid nature of the 4,4'-bipyridine linker allows for a degree of predictability in the resulting structures. wikipedia.org

The versatility of 4,4'-bipyridine as a bridging ligand is evident in the vast array of polymeric structures that have been synthesized. These range from simple one-dimensional (1D) linear or zigzag chains to more complex two-dimensional (2D) square or rectangular grids and three-dimensional (3D) interpenetrated networks. rsc.org The final architecture is a result of the interplay between the coordination preferences of the metal ion, the length and rigidity of the 4,4'-bipyridine ligand, and the presence of other coordinating or non-coordinating species, such as water molecules and counter-ions.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly of metal ions and organic ligands like 4,4'-bipyridine leads to the formation of crystalline materials known as metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials are of significant interest due to their tunable structures and potential applications in areas such as gas storage, catalysis, and sensing.

The choice of the metal ion is a critical factor in determining the final architecture of the coordination polymer or MOF. Different metal ions have distinct coordination preferences, including coordination number and geometry, which in turn dictate the connectivity and topology of the resulting network.

Copper (II): Cu(II) ions are known to adopt various coordination geometries, including square planar, square pyramidal, and octahedral. This flexibility allows for the formation of a wide range of structures with 4,4'-bipyridine, from 1D chains to complex 3D frameworks. ub.eduacs.org For example, the reaction of Cu(II) salts with 4,4'-bipyridine can yield 1D zigzag chains or 2D square-grid networks. nih.govresearchgate.net

Nickel (II): Ni(II) ions typically exhibit a preference for octahedral coordination geometry. In the presence of 4,4'-bipyridine, this often leads to the formation of 2D and 3D networks. rsc.org The use of ancillary ligands in conjunction with 4,4'-bipyridine can further influence the dimensionality and topology of the resulting Ni(II) coordination polymers.

Cobalt (II): Similar to Ni(II), Co(II) ions also favor octahedral coordination. The reaction of Co(II) salts with 4,4'-bipyridine has been shown to produce 1D linear chains and 2D layered structures. rsc.orgnih.gov The specific architecture can be influenced by the counter-anion and the solvent used during synthesis.

Zinc (II): Zn(II) ions, with their d¹⁰ electronic configuration, typically adopt a tetrahedral or octahedral coordination geometry. This predictability makes them well-suited for the design of coordination polymers with specific topologies. sioc-journal.cn Reactions with 4,4'-bipyridine have yielded a variety of structures, including 1D chains and 2D networks. researchgate.net

Silver (I): Ag(I) ions exhibit a strong preference for linear or trigonal planar coordination. This often leads to the formation of 1D chains or simple 2D networks when reacted with the linear 4,4'-bipyridine ligand. The flexibility of the Ag(I) coordination sphere can also allow for the formation of more complex, interpenetrated structures.

Metal IonTypical Coordination GeometryResulting Architectures with 4,4'-Bipyridine
Cu(II) Square Planar, Square Pyramidal, Octahedral1D Chains, 2D Grids, 3D Frameworks
Ni(II) Octahedral2D Layers, 3D Frameworks
Co(II) Octahedral1D Chains, 2D Layers
Zn(II) Tetrahedral, Octahedral1D Chains, 2D Networks, 3D Frameworks
Ag(I) Linear, Trigonal Planar1D Chains, 2D Networks

In 4,4'-bipyridine hydrate (B1144303), water molecules can play a crucial role in the formation and stabilization of the resulting coordination network. They can act as ligands, directly coordinating to the metal center and completing its coordination sphere. For example, in some Cu(II) complexes, water molecules occupy the axial positions of the octahedral coordination geometry. nih.gov

The ability to control the dimensionality of coordination polymers is a key aspect of crystal engineering. Several factors can be manipulated to influence the final structure of the network formed with 4,4'-bipyridine.

Metal-to-Ligand Ratio: The stoichiometry of the reactants can have a significant impact on the dimensionality of the product. By varying the ratio of the metal salt to 4,4'-bipyridine, it is possible to favor the formation of 1D, 2D, or 3D structures.

Ancillary Ligands: The introduction of other ligands, often referred to as ancillary or co-ligands, can be used to control the dimensionality of the network. These ligands can block coordination sites on the metal ion, preventing the extension of the structure in certain directions.

Reaction Conditions: Factors such as temperature, solvent, and pH can all influence the crystallization process and the final structure of the coordination polymer. For instance, solvothermal synthesis methods can lead to the formation of different polymorphs or structures with higher dimensionality compared to reactions carried out at room temperature.

By carefully controlling these parameters, it is possible to rationally design and synthesize coordination polymers with desired dimensionalities and properties. acs.orgnih.gov The use of 4,4'-bipyridine as a versatile and predictable building block has been instrumental in the development of this field. rsc.org

Supramolecular Assemblies Involving 4,4'-Bipyridine Hydrate

The ability of 4,4'-Bipyridine, often in its hydrated form, to act as a versatile building block is central to its role in supramolecular chemistry. As a linear and bidentate ligand, it readily participates in the formation of extended structures through coordination with metal centers. These primary coordination bonds provide the basic framework, which is then intricately organized into higher-order supramolecular assemblies by a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, dictate the final dimensionality and topology of the crystal structure.

In one instance, protonated 4,4'-bipyridine moieties self-assemble into supramolecular chains through N-H···N hydrogen bonds. rsc.org These chains, along with chains formed by counterions, interact further through π-π stacking, ultimately generating a three-dimensional framework that is crosslinked by hydrogen bonds involving water molecules. rsc.org Similarly, in a novel ternary adduct with copper cyanide and trimethyltin cyanide, 4,4'-bipyridine acts as a pillar, connecting remarkably porous, planar sheets into a cohesive three-dimensional supramolecular architecture. researchgate.net The hydrate's role is also critical in forming layered structures, such as in a dimethyltin carboxylate complex where a hydrated bipyridine layer adopts a structure comprising water tapes and the bipyridine ligand. researchgate.net These examples highlight how this compound facilitates the construction of complex and functional supramolecular systems through a combination of coordination and weaker intermolecular forces.

In the crystal structure of a 4,4'-bipyridinium salt, water molecules are observed to crosslink supramolecular chains through O-H···O hydrogen bonds. rsc.org The protonated nitrogen of the bipyridine ring is a key donor site, forming N-H···N bonds to create chains, which are then integrated into the larger structure by the hydrate molecules. rsc.org The versatility of these interactions is further demonstrated in complexes where hydrogen bonding occurs exclusively between the protonated bipyridine cation and the counterion (e.g., phosphate or chloride), with no direct hydrogen bonding to the water of crystallization. researchgate.net

The role of water and counterions extends to linking discrete complex units. For example, dinuclear copper complex cations have been linked by uncoordinated 4,4'-bipyridine molecules through intermolecular O-H···N hydrogen bonds, forming one-dimensional chains. mdpi.com In a mononuclear copper complex, aqua ligands and dihydrogenphosphate anions create an extensive hydrogen-bonding network that effectively blocks the extension of metal-ligand coordination, demonstrating the crucial role of these interactions in controlling dimensionality. researchgate.net The formation of these robust hydrogen-bonded networks is a recurring theme, with water molecules and anions like nitrates participating in two-dimensional frameworks that complete the supramolecular structure.

Alongside hydrogen bonding, π-π stacking interactions are a critical non-covalent force that governs the solid-state architecture of 4,4'-bipyridine-containing compounds. These interactions occur between the electron-rich pyridine rings, contributing significantly to the stability and packing of the crystal lattice. The geometry and distance of these interactions are key determinants of the final structure.

In various supramolecular frameworks, π-π stacking is identified as a major packing interaction. rsc.orgresearchgate.net For instance, chains composed of bipyridine motifs and counterion motifs can interact via π-π stacking to build a three-dimensional network. rsc.org The significance of these interactions is also evident in co-crystals, where π-π interactions between the rings of adjacent 4,4'-bipyridine molecules are observed. researchgate.net

The precise parameters of these interactions have been characterized in several structures.

Table 1: Examples of π-π Stacking Distances in 4,4'-Bipyridine Structures Interactive table available in the original article.

Compound Type Interacting Rings Centroid-to-Centroid Distance (Å) Reference
4,4'-Bipyridine–4-nitrophenol (1/2) cocrystal Adjacent 4,4'-bipyridine molecules 3.8255 (11) researchgate.net

These stacking interactions can lead to the formation of distinct motifs. For example, in certain coordination polymers, discrete complex units are linked through π-π stacking to form two-dimensional supramolecular layers. The distances between the centroids of the interacting pyridine rings in such structures have been measured at approximately 3.6 to 3.7 Å. nih.gov The interplay between π-π stacking and other forces, like hydrogen bonding, ultimately directs the assembly into complex and varied multi-dimensional networks. researchgate.net

Co-crystallization has emerged as a significant strategy in crystal engineering, and 4,4'-bipyridine is a widely used coformer due to its ability to form robust supramolecular synthons, particularly through hydrogen bonding with acidic compounds. These studies provide insight into how intermolecular interactions can be harnessed to modify the physical properties of active pharmaceutical ingredients (APIs) and other organic molecules.

A key interaction in these systems is the acid-pyridine heterosynthon. Studies involving carboxylic acids like piperonylic acid and cinnamic acid with 4,4'-bipyridine have yielded binary cocrystals with differing molar ratios and, consequently, distinct physical properties such as melting points. mdpi.comsemanticscholar.org The difference in melting points has been attributed to the varied contributions of π···π and C-H···π interactions, which result in different packing motifs (e.g., lamellar vs. herringbone). mdpi.com

The versatility of 4,4'-bipyridine as a coformer is demonstrated across a range of molecules. It has been successfully co-crystallized with phloretin, a flavonoid, to improve its physicochemical properties. nih.gov It also forms cocrystals with the pharmaceutical paracetamol, where the resulting structure exhibits improved mechanical properties for tablet formation due to the presence of hydrogen bonds and flat layers. nih.gov Another study details a 2:1 co-crystal of 4-nitrophenol and 4,4'-bipyridine, where trimolecular units are formed via hydrogen bonding between the hydroxyl group of the phenol and the nitrogen atoms of the bipyridine. researchgate.net

Table 2: Selected Co-crystallization Studies of 4,4'-Bipyridine Interactive table available in the original article.

Coformer Molar Ratio (Bipyridine:Coformer) Key Interactions / Structural Features Reference
Piperonylic Acid 1:1 COOH···N, C-H···O, π···π interactions; lamellar motif mdpi.com
Cinnamic Acid 1:2 COOH···N, C-H···O, C-H···π interactions; herringbone motif mdpi.com
Phloretin 1:1 Hydrogen bond between O-H of Phloretin and N of bipyridine nih.gov
4-Nitrophenol 1:2 Hydrogen bonding between hydroxyl and pyridine nitrogen atoms researchgate.net
Paracetamol Not specified Hydrogen bonds, sliding planes nih.gov

These studies underscore the utility of 4,4'-bipyridine in creating a diverse range of cocrystalline structures, driven by predictable intermolecular interactions.

Mechanistic Studies of Coordination Complex Formation

Understanding the mechanism by which 4,4'-bipyridine forms coordination complexes is essential for the rational design and synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The formation is fundamentally a self-assembly process, guided by the principles of coordination chemistry, thermodynamics, and kinetics.

The primary mechanism for the incorporation of 4,4'-bipyridine into a coordination sphere is ligand substitution. In the synthesis of a cobalt coordination polymer, aqua ligands coordinated to the metal center were directly replaced by the nitrogen atoms of the 4,4'-bipyridine ligand. mdpi.com This type of reaction is common for metal-aqua complexes, where solvent molecules are labile and readily exchanged for stronger donor ligands. Kinetic studies on related bipyridine and nickel complexes have proposed mechanisms that involve the unwrapping of existing ligands as the rate-determining step, which is often facilitated by protonation in acidic solutions. researchgate.net For organometallic ruthenium arene complexes, hydrolysis (substitution by water) is a key activation mechanism, proceeding through a concerted ligand interchange. nih.gov While these studies are on related systems, they suggest that the formation of 4,4'-bipyridine complexes often proceeds via associative or interchange mechanisms.

Crystallography and Structural Analysis of 4,4 Bipyridine Hydrate Compounds

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular and crystal structures of 4,4'-bipyridine (B149096) hydrate (B1144303) compounds. This technique provides precise data on the spatial arrangement of atoms, allowing for a detailed understanding of the geometric and electronic features of these molecules and their supramolecular assemblies.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For 4,4'-bipyridine hydrate and its coordination complexes, these parameters vary depending on the specific composition and crystallization conditions.

For instance, the hydrated salt (C₁₀H₁₀N₂)[SnF₂Cl₄]·H₂O crystallizes in the non-centrosymmetric orthorhombic space group Pna2₁. nih.goviucr.orgiucr.org Another example, a co-crystal of 4,4'-bipyridine with 4-nitrophenol, crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The compound 4,4'-bipyridinedihydrate itself has been reported to crystallize in the monoclinic space group C2. researchgate.net A phloretin–4,4'-bipyridine cocrystal was found to crystallize in the triclinic system with a P-1 space group. nih.gov The diversity in crystal systems and space groups highlights the structural versatility of frameworks incorporating 4,4'-bipyridine and water.

CompoundCrystal SystemSpace Group
(C₁₀H₁₀N₂)[SnF₂Cl₄]·H₂OOrthorhombicPna2₁
4,4'-Bipyridine–4-nitrophenol (1/2)MonoclinicP2₁/n
4,4'-BipyridinedihydrateMonoclinicC2
Phloretin–4,4'-Bipyridine CocrystalTriclinicP-1
[tris(4,4′-bipyridine)]diium salt trihydrateMonoclinicI2/a
Ca(H₂O)₄(4,4′-bipy)₂₂·(4,4′-bipy)MonoclinicP2₁
{[Co(BrBipy)(NO₃)₂(CH₃OH)₂]} (BrBipy derivative)TriclinicP-1

This table is generated based on data from multiple sources. nih.govnih.govresearchgate.netnih.govnih.govmdpi.commdpi.com

Unit cell parameters define the dimensions (a, b, c) and angles (α, β, γ) of the repeating unit in a crystal. These parameters, along with the molecular conformation, particularly the torsion angle between the two pyridine (B92270) rings of the 4,4'-bipyridine ligand, are crucial for describing the crystal structure.

In its solid state, the 4,4'-bipyridine molecule is often twisted, not planar. The dihedral angle between the two pyridinium (B92312) rings can vary significantly. For example, in (C₁₀H₁₀N₂)[SnF₂Cl₄]·H₂O, this angle is 40.5(4)°. nih.goviucr.org In a co-crystal with 4-nitrophenol, a twist in the 4,4'-bipyridine molecule is also a key feature. nih.gov The conformation is influenced by packing forces and intermolecular interactions within the crystal lattice. The flexibility of this torsion angle allows 4,4'-bipyridine to act as a versatile linker in coordination polymers, accommodating different metal centers and framework geometries. acs.org

Below are the unit cell parameters for 4,4'-bipyridinedihydrate:

Parameter Value
a 15.811(2) Å
b 3.7660(5) Å
c 9.176(1) Å
β 114.053(2)°

Data for C₁₀H₈N₂·2H₂O. researchgate.net

In coordination compounds, SCXRD allows for precise measurement of bond lengths and angles involving the metal center, the nitrogen atoms of 4,4'-bipyridine, and coordinated water molecules. These parameters are indicative of the nature and strength of the coordination bonds.

For example, in a series of Cu(II) coordination polymers, the Cu–N bond lengths involving 4,4'-bipyridine and Cu–O bond lengths with water molecules are within expected ranges for such compounds. ub.edu In the complex [Co(BrBipy)(NO₃)₂(CH₃OH)₂], where BrBipy is a derivative of 4,4'-bipyridine, the Co-N bond lengths range from 2.120 Å to 2.200 Å. mdpi.com In the anion [SnF₂Cl₄]²⁻, associated with a bipyridinium cation, the Sn-Cl bond lengths are between 2.383(2) and 2.418(2) Å, while Sn-F bonds are 2.030(4) and 2.096(4) Å. nih.gov Deviations from ideal geometries, such as the Jahn-Teller effect observed in some Cu(II) complexes, can also be quantified. ub.edu

Selected Bond Parameters for (C₁₀H₁₀N₂)[SnF₂Cl₄]·H₂O

Bond/AngleLength (Å) / Degrees (°)
Sn—Cl2.383(2) - 2.418(2)
Sn—F2.030(4) - 2.096(4)
C—C (inter-ring)1.476(7)
C—N (avg)1.341(9)
F1—Sn1—F287.98(13)
Cl2—Sn1—Cl493.84(8)
C—N—C122.4(5) - 123.0(6)

This table is generated based on data from a single source. nih.gov

Hydrogen bonds play a critical role in the crystal engineering of this compound compounds, often directing the assembly of molecules into higher-dimensional networks. Water molecules are key participants, acting as both hydrogen bond donors and acceptors, linking cations, anions, and neutral 4,4'-bipyridine molecules.

In the construction of coordination polymers with 4,4'-bipyridine, the void spaces within a single framework can be large enough to accommodate one or more independent, identical frameworks. This phenomenon is known as interpenetration. It is a common strategy in crystal engineering to fill space efficiently and stabilize porous structures.

Powder X-ray Diffraction (PXRD) for Polymorphism and Solvate Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline phases (polymorphs), characterizing solvated (including hydrated) forms, and assessing the purity of a sample. mdpi.com

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid form. americanpharmaceuticalreview.com For 4,4'-bipyridine, which is known to form multiple solid-state forms including an anhydrate, a dihydrate, and numerous solvates with carboxylic acids, PXRD is essential for distinguishing between them. nih.gov For example, the formation of a new cocrystal, such as the phloretin–4,4'-bipyridine cocrystal, can be confirmed by comparing its experimental PXRD pattern to those of the starting materials and to a simulated pattern derived from SCXRD data. nih.gov

Furthermore, PXRD is critical for studying the interconversion between different forms. The transformation between the 4,4'-bipyridine anhydrate and dihydrate can be monitored as a function of relative humidity, with studies showing a critical relative humidity of around 35% at room temperature for this conversion. nih.gov Such studies are crucial for understanding the stability of different solid forms under various environmental conditions. iucr.org

Computational Crystallography and Crystal Structure Prediction

Computational crystallography and Crystal Structure Prediction (CSP) have become instrumental in exploring the solid-form landscape of molecular compounds, including 4,4'-bipyridine and its propensity to form hydrates. These computational approaches are used to predict the crystal structures of a molecule based on its chemical diagram, providing insights into potential polymorphs, solvates, and hydrates by calculating their lattice energies.

Detailed research into the solid-form landscapes of bipyridine isomers has revealed significant differences in their crystallization behavior, as predicted through computational methods. acs.org A comprehensive study combined solid-form screening with CSP to investigate 2,2'-bipyridine (B1663995) and 4,4'-bipyridine. acs.orgresearchgate.net The analysis of the 4,4'-bipyridine lattice energy landscape indicated a higher probability of polymorphism and solvate formation compared to its 2,2'-isomer. acs.org

One key finding from the computational analysis was that the experimentally observed crystal structures for 4,4'-bipyridine were not the ones with the lowest calculated lattice energies. acs.org Furthermore, the computational models predicted a greater number of potential structures within a low-energy range for 4,4'-bipyridine, a characteristic often associated with a higher risk of polymorphism. acs.org The lattice energy landscape for 4,4'-bipyridine also revealed that the lowest-energy predicted structures tended to have slightly lower packing indices, a trend that has been linked to the formation of solvates and hydrates in similar molecules. acs.org This computational prediction aligns with experimental observations, where 4,4'-bipyridine is known to readily form a dihydrate and numerous other solvates. acs.orgresearchgate.net

The exposed nitrogen atoms in the 4,4'-bipyridine molecule are believed to facilitate the accommodation of solvent molecules, contributing to its high propensity for solvate and hydrate formation. acs.orgacs.org However, the specific computational methods employed in some studies did not yield a completely satisfactory prediction for the 4,4'-bipyridine anhydrate. This suggests that the actual crystal packing may be influenced by subtle factors that are challenging to model, or that alternative, yet-to-be-discovered polymorphs might exist. acs.org

Computational screening methodologies, such as the analysis of hydrogen-bond propensity and molecular electrostatic potentials, have also been successfully applied to guide the discovery of new multicomponent solid forms of 4,4'-bipyridine. researchgate.netacs.org These tools help predict the likelihood of cocrystallization with other molecules, further demonstrating the power of computational techniques in understanding and predicting the solid-state behavior of 4,4'-bipyridine. researchgate.net

Table 1: Comparison of Computational Predictions and Experimental Data for Bipyridine Isomers
Feature4,4'-Bipyridine2,2'-BipyridineReference
Computational Predictions (Lattice Energy Landscape)
Polymorphism RiskHigherLower acs.org
Tendency for Solvate/Hydrate FormationHigher (predicted by lower packing indices in low-energy structures)Lower acs.org
Lowest Energy StructuresNot observed experimentallyN/A acs.org
Experimental Observations
Known Hydrate FormDihydrate (C10H8N2·2H2O)None reported in study acs.orgnih.govresearchgate.net
Number of Solvates Found (with carboxylic acids)EightOne acs.org
Crystal System of DihydrateMonoclinicN/A nih.govresearchgate.net
Space Group of DihydrateC2/c or P21/nN/A nih.govresearchgate.netnih.gov

Applications of 4,4 Bipyridine Hydrate in Advanced Materials

Catalysis and Electrocatalysis

The utility of 4,4'-bipyridine (B149096) and its hydrated form in catalysis is primarily associated with its role as a ligand that can coordinate with various transition metals, influencing their catalytic activity and stability.

4,4'-Bipyridine is a well-established ligand in coordination chemistry, capable of forming stable complexes with a range of transition metals, including rhodium (Rh), copper (Cu), nickel (Ni), and manganese (Mn). These complexes have been explored for various catalytic applications.

Rhodium (Rh): Rhodium nanoparticles stabilized by 4,4'-bipyridine have been prepared and utilized in the hydrogenation of aromatic compounds frontiersin.orgiieta.org. The coordination of the bipyridine ligand to the rhodium nanoparticles influences their catalytic activity frontiersin.orgiieta.org.

Copper (Cu): Copper(II) coordination polymers incorporating 4,4'-bipyridine have been synthesized and structurally characterized. In these structures, the 4,4'-bipyridine ligand acts as a linker, connecting copper centers to form one-dimensional chains ub.edu. These materials are of interest for their potential catalytic and material properties. In some instances, water molecules also coordinate to the copper centers, highlighting the relevance of hydrated environments ub.edu.

Nickel (Ni): Nickel complexes containing bipyridine ligands are active in various cross-coupling reactions. For instance, [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride is a catalyst for decarboxylative arylation and the acylation of ethers core.ac.uk. The synthesis of substituted bipyridines, which can act as ligands, can be achieved through nickel-catalyzed dimerization reactions with manganese powder as a reductant nih.govrsc.org.

Manganese (Mn): Manganese carbonyl complexes with bipyridine ligands have been extensively studied as electrocatalysts for the reduction of carbon dioxide (CO2) osti.gov. The bipyridine ligand plays a crucial role in the catalytic cycle, and modifications to the ligand can impact the catalyst's activity and overpotential nih.govnih.gov. Manganese-catalyzed C(sp3)–H bromination has also been demonstrated using a Mn(II)/bipyridine system researchgate.net.

Table 1: Examples of Transition Metal Catalysts with 4,4'-Bipyridine Ligands

Metal Catalyst System Application
Rhodium (Rh) Rhodium nanoparticles stabilized by 4,4'-bipyridine Arene Hydrogenation frontiersin.orgiieta.org
Copper (Cu) Copper(II) coordination polymers with 4,4'-bipyridine Potential Catalysis ub.edu
Nickel (Ni) [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride Cross-Coupling Reactions core.ac.uk
Manganese (Mn) Manganese carbonyl complexes with bipyridine ligands CO2 Reduction osti.gov

There is no readily available scientific literature detailing the specific application of 4,4'-Bipyridine hydrate (B1144303) as a ligand in hydroformylation reactions. While rhodium and other transition metals are commonly used as catalysts for hydroformylation, the research literature primarily focuses on phosphine-based ligands to control selectivity and activity mdpi.commdpi.com.

Bipyridine-based ligands are integral to the design of molecular catalysts for water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies. Ruthenium complexes containing bipyridine ligands, such as the well-known "blue dimer," cis,cis-[(bpy)2(H2O)RuIIIORuIII(OH2)(bpy)2]4+, are capable of catalyzing water oxidation core.ac.uk. The catalytic mechanism is believed to involve a water nucleophilic attack on a high-valent metal-oxo species researchgate.netmdpi.com. While these studies often focus on 2,2'-bipyridine (B1663995), the principles of ligand design and catalytic function are relevant to the broader class of bipyridine ligands. Copper-bipyridine complexes have also been identified as catalysts for electrolytic water oxidation at high pH nih.gov.

The electrochemical behavior of 4,4'-bipyridine and its derivatives is a key aspect of their application in areas such as redox flow batteries and electrocatalysis frontiersin.orgnih.gov. Bipyridinium salts, derived from 4,4'-bipyridine, exhibit reversible redox processes, making them suitable for use as anolytes in aqueous redox flow batteries frontiersin.orgnih.gov. The redox potentials can be tuned by modifying the structure of the bipyridine core frontiersin.orgnih.gov.

Cyclic voltammetry studies of charge transfer complexes of 4,4'-bipyridine with benzoquinone derivatives have been conducted to understand their electrode reaction pathways and determine relevant electrochemical parameters iieta.org. These studies provide insight into the redox properties of such complexes. Furthermore, the redox properties of ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid have been investigated, showing that the ligands influence the metal-based Ru(II)-Ru(III) oxidation potentials rsc.org.

Table 2: Redox Potentials of a Ruthenium(II) Complex with a Substituted Bipyridine Ligand

Complex Oxidation Process Potential (V vs. Ag+/Ag) Solvent
[Ru(H2dcbpy)3]Cl2 Ru(II) -> Ru(III) 1.62 CH3CN
[Ru(H2dcbpy)3]Cl2 Ru(II) -> Ru(III) 1.55 DMSO

Data from reference rsc.org

Luminescent Materials and Optoelectronic Applications

Complexes of 4,4'-bipyridine hydrate are investigated for their potential in luminescent materials and optoelectronic devices due to their photophysical properties, which are often governed by charge transfer processes.

Ligand-to-Metal Charge Transfer (LMCT) is a type of electronic transition where an electron moves from a molecular orbital that is primarily centered on the ligand to one that is centered on the metal. In complexes containing 4,4'-bipyridine, these transitions can be observed spectroscopically.

Spectroelectrochemical studies of ruthenium complexes with 4,4′-dihydroxy-2,2′-bipyridine have shown the disappearance of Metal-to-Ligand Charge Transfer (MLCT) or Mixed Metal-Ligand to Charge Transfer bands upon oxidation, with the appearance of new low-energy bands rsc.org. While this study focuses on a derivative of 2,2'-bipyridine, it illustrates the principles of charge transfer in bipyridine complexes. The deprotonation of hydroxyl groups on the ligand leads to significant electronic donation to the metal center, influencing the charge transfer properties rsc.org. Mono-quaternized 4,4'-bipyridines can also act as ligands where intramolecular charge transfer from the metal center to the monoquat is possible, a phenomenon known as metal-to-ligand charge transfer (MLCT) nih.gov.

The study of LMCT processes is crucial for understanding the photophysical properties of these materials and for designing new materials with specific luminescent and optoelectronic characteristics osti.govnih.govnih.gov.

Lanthanide-Based Luminescent Complexes

4,4'-Bipyridine and its derivatives are extensively utilized as ligands in the synthesis of lanthanide-based complexes, which exhibit noteworthy luminescent properties. These complexes are of significant interest for applications in areas such as bio-imaging, sensors, and lighting technologies. The bipyridine unit can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer and the resulting luminescence quantum yield are influenced by the structure of the bipyridine ligand and its coordination with the lanthanide ion.

Research has demonstrated the synthesis and characterization of various lanthanide complexes incorporating 4,4'-bipyridine. For instance, new complexes with the general formulas Ce(4-bpy)(CHBr2COO)3·H2O, Ln(4-bpy)0.5(CHBr2COO)3·2H2O (where Ln(III) = Pr, Nd, Sm), and Eu(4-bpy)(CHBr2COO)3·2H2O have been prepared and characterized. researchgate.net The study of their photophysical properties has shown strong lanthanide cation luminescence. In some cases, the introduction of fluorine atoms into the bipyridine ligands has led to an increase in the quantum yield of luminescence, particularly for Terbium(III) complexes. researchgate.net

The photophysical properties of these complexes, such as absorption spectra, luminescence quantum yields, and lifetimes, are crucial for their potential applications. For example, for some europium complexes, luminescence quantum yields up to 12.8% and luminescence lifetimes up to 1.09 ms (B15284909) have been observed. researchgate.net These properties are dependent on the specific lanthanide ion and the molecular structure of the complex.

Table 1: Photophysical Properties of Selected Lanthanide Complexes with Bipyridine Derivatives

Lanthanide Ion Ligand Type Quantum Yield (%) Luminescence Lifetime (ms)
Europium(III) DTTA-appended 4-(multifluoroaryl)-2,2′-bipyridine up to 12.8 up to 1.09
Terbium(III) DTTA-appended 4-(multifluoroaryl)-2,2′-bipyridine Noticeably Increased -

DTTA = diethylenetriaminetetraacetic acid

Electrochromic Properties in Viologen Derivatives

Viologens, which are N,N'-disubstituted-4,4'-bipyridinium salts, are a prominent class of organic electrochromic materials. mdpi.comrsc.org Their electrochromism arises from their ability to undergo reversible redox reactions, resulting in a distinct color change. rsc.org 4,4'-Bipyridine serves as the core structural unit for the synthesis of viologens. nih.govcambridge.org

The electrochromic behavior of viologens involves at least two reversible one-electron reduction steps. The dicationic form (V²⁺) is typically colorless or pale yellow. rsc.org Upon the first reduction, it forms a stable, intensely colored radical cation (V⁺˙), which is often blue or violet. rsc.orgcambridge.org A second reduction leads to the neutral species (V⁰), which is generally colorless or yellow-brown. rsc.org

These distinct color changes, coupled with low operating voltages, make viologen derivatives highly suitable for applications in smart windows, displays, and anti-glare mirrors. rsc.orgrsc.org The specific color of the radical cation and the stability of the different redox states can be tuned by modifying the substituents on the nitrogen atoms of the 4,4'-bipyridine core. rsc.org

Table 2: Redox States and Corresponding Colors of Viologen Derivatives

Redox State Abbreviation Color
Dication V²⁺ Colorless / Pale Yellow
Radical Cation V⁺˙ Blue / Violet / Green
Neutral V⁰ Colorless / Yellow-Brown

Gas Storage and Separation

This compound is a crucial building block in the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage and separation. nih.govrsc.org In these structures, 4,4'-bipyridine acts as a linker, connecting metal ions or clusters to form a three-dimensional network with a high surface area and tunable pore sizes. nmpharmtech.com

The synergy between MOFs and gas hydrates has been explored for enhancing gas storage capacity, particularly for methane (B114726) (CH₄) and carbon dioxide (CO₂). mdpi.comrepec.org The porous nature of MOFs provides a high surface area for gas adsorption, and the confinement of gas molecules within the MOF pores can facilitate the formation of gas hydrates under milder conditions than in bulk. mdpi.comrepec.org

MOFs synthesized using 4,4'-bipyridine have been investigated for their ability to selectively adsorb and separate gases. For example, a mixed linker phosphonate-MOF, [Cu(4,4'‐bpy)0.5(1,4‐NDPAH2)] (TUB41), has been shown to efficiently adsorb CO₂ and water vapor while excluding gases with larger kinetic diameters. chemrxiv.org This selectivity makes such materials promising for applications in carbon capture and gas purification. The thermal and chemical stability of these MOFs is a critical factor for their practical application. chemrxiv.org

Table 3: Gas Adsorption and Separation Applications of MOFs Incorporating 4,4'-Bipyridine

MOF Target Gas Application Key Finding
[Cu(4,4'‐bpy)0.5(1,4‐NDPAH2)] (TUB41) CO₂, H₂O Gas Separation Efficiently adsorbs CO₂ and water vapor, excluding larger gases. chemrxiv.org
Various MOFs CH₄, CO₂ Gas Storage Synergy with gas hydrates enhances storage capacity. mdpi.comrepec.org

Environmental Remediation (e.g., Wastewater Treatment)

Materials derived from 4,4'-bipyridine are being developed for environmental remediation, particularly for the removal of pollutants from wastewater. mdpi.com Covalent organic frameworks (COFs) incorporating bipyridine units have shown promise as highly effective adsorbents for heavy metal ions. nih.gov

For instance, a composite aerogel adsorbent has been created by linking a bipyridine covalent organic framework (TpBpy) with chitosan. This material has demonstrated a high and selective adsorption capacity for palladium(II) from acidic industrial wastewater. nih.gov The nitrogen atoms in the bipyridine structure have a strong affinity for certain metal ions, which contributes to the selective adsorption. nih.gov The porous nature and high surface area of these materials also play a significant role in their adsorption performance.

The development of such adsorbents is crucial for the recovery of valuable metals from industrial effluents and for the mitigation of water pollution. The reusability of these materials is another important aspect for their practical and economic viability. nih.gov

Table 4: Adsorption of Pollutants using 4,4'-Bipyridine-Based Materials

Adsorbent Material Target Pollutant Adsorption Capacity Conditions
TpBpy/CS aerogel Palladium(II) 274.4 mg g⁻¹ pH 1

Theoretical and Computational Studies of 4,4 Bipyridine Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone for the computational study of crystalline materials, offering a balance between accuracy and computational cost. It is used to model the electronic structure of 4,4'-Bipyridine (B149096) and its interaction with water molecules, providing insights that are complementary to experimental data.

Crystal Structure Prediction (CSP) methods are used to generate a crystal energy landscape, which plots the lattice energy of thousands of hypothetical crystal structures against their densities or other geometric parameters. This landscape provides a thermodynamic map of the possible solid forms a molecule can adopt.

Computational studies on bipyridine isomers have explored their solid-form landscapes both experimentally and computationally. acs.org For 4,4'-Bipyridine, CSP searches were performed to generate a lattice energy landscape, which revealed numerous structures calculated to be more stable than the experimentally observed anhydrous form, suggesting that alternative packing arrangements are feasible. researchgate.net This finding indicates that 4,4'-Bipyridine is at a high risk of polymorphism. researchgate.netacs.org

The computational analysis correctly predicted the higher tendency of 4,4'-Bipyridine to form solvates, including hydrates, compared to its 2,2'-isomer. acs.orgacs.orgnih.gov This is attributed to the exposed nitrogen atoms in the 4,4'-Bipyridine molecule, which can more easily act as hydrogen-bond acceptors. acs.orgnih.gov The lattice energy landscape for 4,4'-Bipyridine features a greater number of structures within the lowest-energy range compared to 2,2'-Bipyridine (B1663995), a characteristic that has been linked to a higher propensity for solvate formation. acs.org These computational approaches, combining lattice and interaction energy calculations, have confirmed the thermodynamic driving force for the formation of solvates like the dihydrate. nih.gov

Table 1: Summary of Crystal Energy Landscape Findings for 4,4'-Bipyridine
Computational FindingImplicationSupporting Evidence
Multiple hypothetical structures are more stable than the observed anhydrous form.High risk of polymorphism; the experimentally observed form may not be the thermodynamic minimum.The lattice energy landscape has numerous low-energy structures. researchgate.net
The lowest-energy structures have slightly lower packing indices compared to the 2,2'-isomer.Higher tendency to form solvates and hydrates.This trend is indicative of solvate formation in related molecules. acs.org
Exposed nitrogen atoms in the molecular structure.Facilitates easier hydrogen bonding with solvent molecules like water.Explains the higher tendency toward solvate/hydrate (B1144303) formation for 4,4'-Bipyridine. acs.orgnih.gov

To understand the forces holding the 4,4'-Bipyridine hydrate crystal together, theoretical methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis are employed. These techniques analyze the calculated electron density to quantify and characterize non-covalent interactions, such as hydrogen bonds.

NBO analysis investigates charge transfer between orbitals, providing a measure of the energetic stabilization resulting from intermolecular interactions. scirp.org For this compound, NBO analysis would quantify the delocalization of electron density from the lone pair orbitals of the water oxygen atoms to the antibonding orbitals of the N-H or C-H groups in the bipyridine, and from the nitrogen lone pairs of the bipyridine to the antibonding orbitals of water's O-H bonds. This provides a detailed picture of the O-H···N hydrogen bonds that are crucial to the hydrate's structure.

The AIM theory, developed by Richard Bader, characterizes the topology of the electron density. Within this framework, a bond critical point (BCP) between two atoms is evidence of an interaction. The properties at this point, such as the electron density and its Laplacian, can be used to classify the nature and strength of the bond, distinguishing strong covalent bonds from weaker closed-shell interactions like hydrogen bonds.

In the context of this compound, these analyses would be used to confirm and characterize the network of hydrogen bonds involving the pyridine (B92270) nitrogen atoms and the water molecules, which dictates the supramolecular assembly of the crystal. nih.gov

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. nih.govnih.gov

Theoretical calculations are used to determine the energies of these orbitals. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov For 4,4'-Bipyridine, the LUMO is comprised of π-orbital contributions from all the heterocyclic atoms and has antibonding character between certain atoms. researchgate.net Upon reduction (occupation of the LUMO), specific bonds are expected to elongate, a prediction that has been confirmed experimentally. researchgate.net

The formation of a hydrate involves hydrogen bonding, which perturbs the electronic structure of the 4,4'-Bipyridine molecule. This interaction with water molecules is expected to influence the HOMO and LUMO energy levels and, consequently, the energy gap. A smaller HOMO-LUMO gap indicates lower excitation energy and greater polarizability. nih.gov

Table 2: Frontier Orbital Properties of Bipyridine-Containing Systems
SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Significance
Pt(bipy)Cl4--1.687Small gap indicates higher polarizability and reactivity compared to similar complexes. nih.gov
Generic Organic Molecule Example-6.646-1.8164.83A lower gap can explain charge transfer interactions responsible for bioactivity. mdpi.com

Molecular Dynamics Simulations (Implicitly considered by supramolecular/solvate studies)

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not widely reported, the principles of its dynamic behavior are implicitly understood through extensive experimental and computational studies of its supramolecular chemistry and solvate formation. acs.orgresearchgate.net MD simulations track the movement of atoms and molecules over time, providing a dynamic picture of processes like solvation and crystal formation. nih.gov

Studies on the various cocrystals and solvates of 4,4'-Bipyridine reveal a rich landscape of supramolecular interactions, primarily driven by hydrogen bonding and π-π stacking. acs.orgnih.gov The crystal structures of these solvates, including the dihydrate, provide static snapshots of the preferred interaction geometries between 4,4'-Bipyridine and solvent molecules. nih.gov They show that the nitrogen atoms are the primary hydrogen bond acceptor sites and reveal how water molecules can bridge between bipyridine units to form extended networks. researchgate.net

These experimentally and computationally determined structures serve as the foundation for understanding the dynamic processes that MD simulations would model. They inform on the key intermolecular forces and conformational adjustments that govern the behavior of 4,4'-Bipyridine in an aqueous environment, from the initial hydration shell formation around a single molecule to the nucleation and growth of the hydrate crystal. acs.org

Adsorption Studies (e.g., on Zeolites, Alumina (B75360) Surfaces)

The interaction of 4,4'-Bipyridine with solid surfaces is critical for applications in catalysis and materials science. Theoretical studies have been conducted to understand the adsorption mechanisms on materials like zeolites.

One detailed DFT study investigated the adsorption of 4,4'-Bipyridine (44BPY) within the straight channels of H-ZSM-5 zeolite. The calculations, using functionals like B3LYP and M06-2X, showed that the adsorption process is characterized by a double proton transfer from the Brønsted acid sites of the zeolite to the nitrogen atoms of the bipyridine molecule. This results in the formation of stable monodentate (44BPYH+/Zeo-) and bidentate (44BPYH22+/Zeo2-) ion pair complexes.

A key finding was that the adsorption energy is significantly influenced by confinement effects within the zeolite pores. These effects include both steric constraints and dispersive van der Waals interactions between the molecule and the zeolite framework. The calculations also successfully predicted the vibrational frequency shifts of 4,4'-Bipyridine upon adsorption, which were in good agreement with experimental Raman spectra. Studies on the adsorption of the related molecule pyridine on alumina and other zeolites also highlight the formation of Lewis-bound and Brønsted-bound species, which can be distinguished by their infrared spectra.

Table 3: DFT Calculation Results for 4,4'-Bipyridine Adsorption on H-ZSM-5 Zeolite
Adsorption ComplexDescriptionCalculated Relative Stability (kcal/mol)Key Interaction
Monodentate Ion PairOne nitrogen atom is protonated by a zeolite Brønsted acid site.~0 - 4.9N-H···O (ion pair)
Bidentate Ion PairBoth nitrogen atoms are protonated by two different Brønsted acid sites.~0 - 4.9N-H···O (ion pair)
Transition StatesStructures connecting the mono- and bidentate complexes.Relative energies do not exceed 4.2 kcal/mol.Proton transfer in progress.

Advanced Characterization Techniques and Interaction Studies

Spectroscopic Analysis (e.g., IR, UV-Vis, Raman, NMR)

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of 4,4'-Bipyridine (B149096) hydrate (B1144303). Techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the molecule's vibrational modes, electronic transitions, and chemical environment.

The molecular geometry and vibrational frequencies of 4,4'-Bipyridine have been extensively studied using both experimental methods and theoretical calculations, such as Density Functional Theory (DFT). nih.gov Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra have been recorded and their bands assigned based on DFT calculations. nih.gov UV-Vis spectroscopy is primarily used to study the electronic absorption properties of the molecule. nist.gov NMR spectroscopy, particularly ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms within the molecule, which can be compared with theoretical computations. nih.govnih.gov

Table 1: Spectroscopic Data for 4,4'-Bipyridine and its Derivatives.
TechniqueObservationReference
FT-IR & FT-RamanVibrational frequencies are in good agreement with those predicted by DFT (B3LYP/6-31++G(d,p)) calculations. nih.gov
RamanCharacteristic vibrational modes are observed at 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net
UV-VisProvides data on electronic transitions; spectra are available in the NIST WebBook. nist.gov
¹H and ¹³C NMRExperimental chemical shifts are established and compared with computational results to confirm molecular structure. nih.gov

Vibrational spectroscopy, particularly FT-IR and Raman, is highly effective for studying the non-covalent interactions of 4,4'-Bipyridine hydrate, such as hydrogen bonding and its coordination to metal centers. The presence of water molecules in the hydrate form introduces O-H stretching and bending vibrations, which can be observed in the IR spectrum. The interactions between these water molecules and the nitrogen atoms of the bipyridine rings can be probed by analyzing shifts in the vibrational frequencies of the pyridine (B92270) rings.

Studies on mixtures of bipyridines and carboxylic acids have utilized temperature-dependent FT-IR to investigate hydrogen bonding. rsc.org The analysis focuses on the Fermi bands of hydroxyl groups and the carbonyl stretching regions, which reveal the presence of various species, including heterocomplexes formed through hydrogen bonds between the bipyridine and the acid. rsc.org These hydrogen-bonded structures are crucial in the formation of specific material properties like liquid crystallinity. rsc.org

When 4,4'-Bipyridine acts as a ligand in metal complexes, changes in its vibrational spectra provide direct evidence of coordination. The coordination to a metal ion typically causes shifts in the pyridine ring vibrational modes. For instance, in surface-enhanced Raman scattering (SERS) studies, the orientation of 4,4'-Bipyridine on a silver surface can be inferred from the enhancement of specific vibrational modes, governed by surface selection rules. nih.gov

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of short-lived excited states and reaction intermediates involving 4,4'-Bipyridine. Time-resolved resonance Raman (TR³) spectroscopy, for example, has been used to study the photoreduction of 4,4'-Bipyridine. acs.org This technique allows for the characterization of transient species, such as radical anions, formed during photochemical reactions. acs.org

In studies of metal complexes containing bipyridine ligands, time-resolved infrared (TRIR) spectroscopy can monitor the dynamics of excited states following photoexcitation. researchgate.net For example, the excited triplet metal-to-ligand charge transfer (MLCT) state of ruthenium-tris-bipyridine complexes has been studied, revealing that the excited electron is localized on a single bipyridine ligand. nih.gov Such studies provide critical information on the mechanisms of electron transfer and energy relaxation processes. researchgate.net

Pulse Radiolysis for Aqueous Solution Reactions

Pulse radiolysis is an essential technique for studying the fast reactions of transient species in solution. It has been employed to investigate the reactions of 4,4'-Bipyridine in aqueous solutions, particularly with the primary products of water radiolysis: the hydrated electron (e⁻aq), hydroxyl radical (·OH), and hydrogen atom (H·). nih.govnist.gov

When 4,4'-Bipyridine in a deaerated neutral aqueous solution is subjected to pulse radiolysis, it reacts with the hydrated electron. nih.gov The resulting transient species and their reaction kinetics can be monitored by observing their spectral changes over time. nih.gov Studies conducted at elevated temperatures (up to 400 °C) have shown that the transient species, such as the OH adduct (4,4'-bpyOH), the monoprotonated electron adduct (4,4'-bpyH), and the doubly protonated electron adduct (4,4'-bpyH₂²⁺*), exhibit blue shifts in their absorption spectra as temperature increases. nih.gov At room temperature, the doubly protonated electron adduct is the primary transient species, while at temperatures above 350 °C, the monoprotonated N-hydro radical becomes predominant. nih.gov This technique is also used to study the redox reactions of metal complexes containing 4,4'-bipyridine ligands. researchgate.net

Table 2: Transient Species of 4,4'-Bipyridine in Pulse Radiolysis Studies.
Transient SpeciesFormation ConditionObservationReference
4,4'-bpyH₂²⁺* (doubly protonated electron adduct)Deaerated neutral solution, room temperature.Main transient species. nih.gov
4,4'-bpyH* (monoprotonated N-hydro radical)Deaerated neutral solution, temperature > 350 °C.Becomes the predominant species. nih.gov
4,4'-bpyOH* (OH adduct)Reaction with ·OH radicals.Absorption spectrum shows a blue shift with increasing temperature. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Hydrate Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key thermal analysis techniques used to determine the stability of hydrates like this compound. labmanager.comparticletechlabs.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. labmanager.comparticletechlabs.com

For this compound, TGA is used to quantify the water content and determine the temperature at which dehydration occurs. researchgate.netcmu.edu This is observed as a distinct mass loss step in the TGA thermogram. particletechlabs.com The temperature of this mass loss provides information on the thermal stability of the hydrate and the strength of the water-bipyridine interactions. Following dehydration, further heating can lead to sublimation or decomposition of the anhydrous 4,4'-Bipyridine, which is also observable by TGA. particletechlabs.com

DSC complements TGA by measuring the enthalpy changes associated with these processes. umd.edu Dehydration is an endothermic process, which appears as a peak in the DSC curve. umd.edu Other thermal events, such as melting, crystallization, or polymorphic phase transitions of the anhydrous compound, can also be detected and quantified by DSC. researchgate.net Together, TGA and DSC provide a comprehensive understanding of the thermal stability and phase behavior of this compound. researchgate.netcmu.edu

Magnetic Susceptibility Measurements of Metal Complexes

When 4,4'-Bipyridine is used as a ligand to form coordination complexes with paramagnetic metal ions, magnetic susceptibility measurements provide crucial information about the electronic structure and magnetic interactions within the complex. libretexts.org These measurements determine the strength of the attraction of a compound to an external magnetic field, which is directly related to the number of unpaired electrons. libretexts.org

Variable-temperature magnetic susceptibility measurements are used to study the nature and magnitude of magnetic coupling between metal centers bridged by 4,4'-Bipyridine or other co-ligands. acs.org The data, often presented as the product of molar magnetic susceptibility and temperature (χMT) versus temperature, can indicate whether the interactions are ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). nih.gov For example, in a dinuclear copper(II) complex, a net ferromagnetic coupling was observed, while tetranuclear and polymeric copper(II) complexes showed net antiferromagnetic coupling. acs.org In some tetrahedral cage complexes, weak antiferromagnetic exchange has been observed between Ni(II) ions linked by bipyridine-containing ligands. nih.gov These studies are essential for designing and understanding molecular magnetic materials.

Table 3: Magnetic Properties of Representative Metal Complexes with Bipyridine-type Ligands.
Complex TypeMetal Ion(s)Magnetic InteractionCoupling Constant (J)Reference
Dinuclear Pyrophosphate ComplexCu(II)FerromagneticJ = +0.86(1) cm⁻¹ acs.org
Tetranuclear Pyrophosphate ComplexCu(II)AntiferromagneticJ₂ₐ = -7.9(2) cm⁻¹, J₂ᵦ = -46.9(3) cm⁻¹ acs.org
Tetrahedral Cage Complex [NiII₄L₆]⁸⁺Ni(II)AntiferromagneticJ(Ni-Ni) ≈ -0.078 cm⁻¹ nih.gov

Emerging Research Directions and Future Perspectives

Exploration of New Hydrate (B1144303) Forms and Solvates

The ability of a compound to exist in various solid-state forms, such as polymorphs, solvates, and hydrates, is a critical aspect of materials science and pharmaceutical development, as these different forms can exhibit distinct physicochemical properties. nih.gov Research into the solid-form landscape of 4,4'-Bipyridine (B149096) has revealed its significant tendency to form multiple solid-state structures, including an anhydrate, a dihydrate, and numerous solvates with other molecules like carboxylic acids. nih.gov

A key factor in this versatility is the molecular structure of 4,4'-Bipyridine itself. The nitrogen atoms in the pyridine (B92270) rings are exposed and readily act as hydrogen-bond acceptors, which facilitates the incorporation of solvent molecules, particularly water, into its crystal lattice. nih.govacs.org This propensity for hydrate formation is more pronounced in 4,4'-Bipyridine compared to its isomer, 2,2'-Bipyridine (B1663995), due to greater conformational flexibility and the exposed position of its nitrogen atoms. nih.govacs.org

Studies have shown that the interconversion between the anhydrate and hydrate forms of 4,4'-Bipyridine can be rapid, with a critical relative humidity of 35% at room temperature. nih.govacs.org The investigation of these transformations is crucial for controlling the solid form of the material during processing and storage. The exploration of new hydrate and solvate forms is not limited to water; researchers have successfully crystallized eight new solvates of 4,4'-Bipyridine with various carboxylic acids, demonstrating its capacity to form a wide array of supramolecular structures. nih.gov This ongoing research opens avenues for discovering new materials with potentially unique thermal, spectroscopic, and solubility characteristics. The crystallization of the drug nitrofurantoin (B1679001) with 4,4'-bipyridine has been shown to result in hydrated multicomponent solid forms. mdpi.com

Table 1: Known Solid Forms of 4,4'-Bipyridine

Form Type Solvent/Coformer Stoichiometry
Anhydrate - -
Dihydrate Water 1:2
Solvate Formic Acid 1:2
Solvate Acetic Acid 1:2
Solvate Propionic Acid 1:2
Solvate Butyric Acid 1:2
Solvate Valeric Acid 1:2
Solvate Caproic Acid 1:2
Solvate Caprylic Acid 1:2

This table is generated based on data indicating the existence of an anhydrate, a dihydrate, and eight solvates with carboxylic acids. nih.gov

Design of Multifunctional Materials with 4,4'-Bipyridine Hydrate

The 4,4'-Bipyridine scaffold serves as a highly versatile building block for the creation of multifunctional materials. nih.gov Its derivatives are central to the development of compounds that can respond to external stimuli such as light, heat, or changes in the chemical environment. nih.govaalto.fi This multifunctionality arises from the unique electronic and structural properties of the bipyridine core, which can be chemically modified to produce a range of interesting phenomena, including various types of chromism (e.g., electrochromism, solvatochromism, thermochromism). nih.gov

A prominent class of materials derived from 4,4'-Bipyridine is the viologens (N,N'-disubstituted 4,4'-bipyridinium compounds). nih.gov These compounds are known for their redox activity and electrochromic aptitude, making them suitable for applications in molecular switches, machines, and electronic devices. nih.gov By altering the substituent groups on the nitrogen atoms, researchers can fine-tune the material's response to different stimuli. nih.gov

Furthermore, 4,4'-Bipyridine and its derivatives like 4,4'-bipyridine-N,N'-dioxide (bpdo) are used as ligands to construct coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials can exhibit combined properties such as photochromism and white-light emission or photochromism and photomagnetism. nih.gov For example, coordination polymers based on bpdo have been synthesized that show photochromic behavior and can also function as single-component white-light emitters or exhibit changes in magnetic properties upon light irradiation. nih.gov The synergy between the photoactive organic ligand and the metal ion center allows for the design of sophisticated materials with multiple, controllable functionalities. nih.gov

Table 2: Examples of Functionalities in 4,4'-Bipyridine Based Materials

Functionality Stimulus Potential Application
Electrochromism Voltage Smart windows, displays
Solvatochromism Solvent Polarity Chemical sensors
Photochromism Light Molecular switches, anticounterfeiting
Photomagnetism Light Data storage, spintronics

This table is based on the diverse functionalities discussed in the sources. nih.govnih.gov

Applications in Chiral Materials and Asymmetric Synthesis

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is fundamental in many areas of chemistry, particularly in asymmetric catalysis where stereoselective synthesis of specific enantiomers is required. wikipedia.org Bipyridine ligands, including derivatives of 4,4'-Bipyridine, have become crucial in this field. urfu.ru The development of new axially chiral bipyridine derivatives is an active area of research, providing access to novel catalysts for stereoselective transformations. urfu.rursc.org

Researchers have designed and synthesized chiral 4,4'-Bipyridine derivatives that can be used as ligands in transition metal complexes. nih.gov These chiral complexes can then act as catalysts to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. urfu.ru This is highly important in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. The synthesis of rigid, C2-symmetric chiral bipyridine-N,N'-dioxide ligands has been shown to be effective in nickel(II)-catalyzed asymmetric reactions, yielding products with high enantioselectivities. rsc.org

The applications extend to the use of chiral bipyridine N-oxides in enantioselective nucleophilic catalysis. urfu.ru The strategic design of these ligands, often incorporating structural features that create a well-defined chiral environment around a metal center, is key to their success. researchgate.net For instance, chiral polyhalogenated 4,4'-Bipyridine derivatives serve as platforms for creating a family of chiral ligands through site-selective cross-coupling reactions. nih.gov The absolute configurations of these chiral molecules are often determined using a combination of X-ray diffraction and computational methods. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and materials, including those based on this compound. Advanced computational modeling allows researchers to investigate crystal structures, predict the formation of new solid forms, and elucidate the electronic properties of complex systems. nih.govdigitellinc.com

Crystal structure prediction (CSP) and the calculation of crystal energy landscapes are used to explore the solid-form landscape of compounds like 4,4'-Bipyridine. nih.gov These computational approaches can identify thermodynamically plausible crystal packings for anhydrates, hydrates, and solvates, guiding experimental efforts to discover and isolate new forms. nih.govacs.org By calculating lattice and interaction energies, scientists can understand the driving forces behind the formation of specific solvates and hydrates. nih.gov

Integration with Biological and Pharmaceutical Research

The unique properties of 4,4'-Bipyridine and its derivatives make them valuable components for applications in biological and pharmaceutical research. While this section excludes dosage and administration, the focus is on their role as building blocks in supramolecular chemistry and materials science for biomedical purposes. nmpharmtech.com

4,4'-Bipyridine is a key intermediate in the synthesis of more complex molecules and serves as a versatile ligand for building supramolecular assemblies and metal-organic frameworks (MOFs). nmpharmtech.com These organized structures are being extensively investigated for applications such as drug delivery. nmpharmtech.com The porous nature of MOFs allows for the encapsulation of therapeutic agents, which can then be released under specific conditions. The ability of 4,4'-Bipyridine to coordinate with various metal ions provides a modular approach to designing MOFs with tailored pore sizes and chemical functionalities suitable for carrying different drug molecules.

Furthermore, the responsiveness of 4,4'-Bipyridine derivatives to environmental stimuli can be harnessed for the development of advanced biosensors. For instance, changes in the optical or electrochemical properties of a bipyridine-based material upon binding to a specific biological analyte could form the basis of a highly sensitive detection method. The integration of these molecules into polymers and other materials also holds promise for creating new biocompatible materials and systems for chemical and pharmaceutical research. nmpharmtech.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,4'-bipyridine hydrate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is required to prevent inhalation of dust .
  • Ventilation : Use fume hoods or well-ventilated areas to minimize vapor/dust exposure .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
  • Storage : Store in sealed containers in dry, cool environments to prevent degradation or moisture absorption .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Precursor-Based Synthesis : React pyridine derivatives (e.g., 4-chloropyridine) with boronic acids under Suzuki-Miyaura coupling conditions to form the bipyridine backbone .
  • Reductive Methods : Use strong reducing agents like K12Si17 to generate radical anions of 4,4'-bipyridine, followed by hydration .
  • Co-Crystallization : Combine 4,4'-bipyridine with solvents (e.g., water) via liquid-assisted grinding or evaporative crystallization to form hydrates .

Q. How do the physical properties of this compound vary between anhydrous and hydrated forms?

  • Methodological Answer :

  • Melting Point : Anhydrous 4,4'-bipyridine melts at 110–114°C, while the dihydrate form exhibits altered thermal stability due to hydrogen bonding .
  • Solubility : The hydrate form shows increased aqueous solubility compared to the anhydrous variant, which is hydrophobic .
  • Crystallography : Hydration introduces structural flexibility, as seen in pressure-induced conformational changes in 4,4'-biPyHBr·H2O .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Coordination Chemistry : The bipyridine nitrogen atoms act as Lewis bases, bridging metal centers (e.g., Zn<sup>2+</sup>, Ru<sup>2+</sup>) to form 1D/2D polymers. Example: [Zn(L)2(4,4'-bipy)(H2O)]n uses 4,4'-bipyridine to connect zinc nodes .
  • Electronic Effects : The ligand mediates magnetic coupling between paramagnetic metals, enabling applications in catalysis or molecular electronics .

Q. What experimental challenges arise in analyzing high-pressure reactivity of this compound derivatives?

  • Methodological Answer :

  • Conformational Dynamics : Under high pressure, 4,4'-biPyHBr·H2O exhibits α→β phase transitions, altering cation geometry (twisted vs. planar) and hydrogen-bonding networks .
  • Instrumentation : Diamond anvil cells (DACs) paired with Raman/X-ray diffraction are critical for monitoring structural changes. Pressure ranges >5 GPa require calibration against reference materials (e.g., ruby fluorescence) .

Q. How do co-crystallization methods impact the dissolution performance of 4,4'-bipyridine-based pharmaceuticals?

  • Methodological Answer :

  • Co-Crystal Preparation : Techniques like slurry crystallization (solvent-mediated) and evaporative crystallization yield phloretin-4,4'-bipyridine co-crystals with distinct dissolution profiles. Slurry methods enhance solubility by 2–3× compared to raw APIs .
  • Characterization : Use powder XRD to confirm co-crystal formation and thermogravimetric analysis (TGA) to assess hydration stability .

Q. What spectroscopic techniques are optimal for studying 4,4'-bipyridine’s role in surface-enhanced Raman scattering (SERS)?

  • Methodological Answer :

  • SERS Substrates : Adsorb 4,4'-bipyridine onto Au or Ag nanoparticles to exploit plasmonic enhancement. Chemisorption via nitrogen lone pairs ensures orientation-dependent signal amplification .
  • Tip-Enhanced Raman Spectroscopy (TERS) : Use atomic force microscopy (AFM)-TERS under ultra-high vacuum (UHV) to resolve nanoscale adsorption geometries and electronic interactions .

Q. How do contradictory data on 4,4'-bipyridine’s thermal stability arise in literature?

  • Methodological Answer :

  • Hydration State : Discrepancies in melting points (e.g., 110–114°C vs. 305°C) stem from reporting anhydrous vs. hydrated forms. Always verify CAS numbers (e.g., 553-26-4 for anhydrous vs. 123333-55-1 for hydrate) .
  • Impurity Effects : Trace solvents (e.g., residual ethanol) or moisture can alter decomposition profiles. Use elemental analysis and NMR to confirm purity .

Methodological Notes for Experimental Design

  • Synthetic Reproducibility : Document solvent ratios and crystallization kinetics (e.g., cooling rates) to ensure consistent hydrate formation .
  • Safety Compliance : Include waste disposal protocols for metal-bipyridine complexes, as heavy metals require specialized treatment .
  • Data Validation : Cross-reference XRD, FTIR, and elemental analysis to resolve structural ambiguities in coordination polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.